Putative orfamide A is a cyclic lipopeptide produced by various strains of Pseudomonas, particularly Pseudomonas protegens. These compounds are known for their antimicrobial properties and potential applications in biocontrol, particularly in agriculture. Orfamide A has garnered attention due to its role in inhibiting the growth of plant pathogens and its insecticidal activity.
Orfamide A is primarily isolated from soil-dwelling Pseudomonas species, especially Pseudomonas protegens and related strains. These bacteria are commonly found in rhizospheres, where they contribute to plant health by suppressing diseases caused by fungi and bacteria. The classification of orfamide A falls under cyclic lipopeptides, which are characterized by their cyclic structure and lipid components that enhance their biological activity.
The synthesis of orfamide A involves non-ribosomal peptide synthetases (NRPS), which are multi-enzyme complexes responsible for the production of peptide-based natural products. The biosynthetic pathway includes several key steps:
Orfamide A features a unique molecular structure characterized by a cyclic backbone with a fatty acid tail. Detailed structural analysis via NMR has elucidated its amino acid sequence and confirmed its cyclic nature. The molecular formula for orfamide A is typically represented as C₁₈H₃₃N₃O₄S, indicating the presence of sulfur, which plays a crucial role in its biological activity.
Orfamide A participates in various chemical reactions that contribute to its bioactivity:
The mechanism of action for orfamide A primarily involves membrane disruption in target organisms:
Orfamide A exhibits several notable physical and chemical properties:
The primary applications of orfamide A include:
Putative orfamide A is synthesized by multimodular enzymatic complexes called non-ribosomal peptide synthetases (NRPSs). These NRPSs follow a thiotemplate mechanism, where each module incorporates a specific amino acid into the growing peptide chain. In Pseudomonas protegens Pf-5, the orfamide biosynthetic gene cluster (ofa cluster) spans 47 kb and comprises three core NRPS genes: ofaA (5.8 kb), ofaB (13.1 kb), and ofaC (14.7 kb) [5]. The cluster is flanked by genes encoding efflux transporters (NodT family, RND family) and LuxR-type transcriptional regulators, indicating tight co-regulation of synthesis and export [5] [8].
The ofa cluster orchestrates a 10-step assembly line:
Structural diversity arises from enzymatic promiscuity. For example, ofaB adenylation domains exhibit substrate flexibility, leading to minor variants like orfamide C (valine instead of isoleucine) [1]. The fatty acid moiety (3-hydroxydodecanoic or tetradecanoic acid) length further diversifies orfamides, as seen in orfamide B (C14-tail) versus orfamide G (C12-tail) in Pseudomonas sp. CMR5c [1].
Table 1: NRPS Modules and Domain Functions in Orfamide A Biosynthesis
| Gene | Module | Amino Acid | Key Domains | Function |
|---|---|---|---|---|
| ofaA | 1 | Leucine | C (Starter), A | Initiates lipid-peptide assembly |
| ofaA | 2 | Glutamic acid | C (Dual), A, E | Activates and epimerizes residue |
| ofaB | 3 | Threonine | C (Dual), A, E | Incorporates and configures D-amino acid |
| ofaB | 4 | Isoleucine | C (Dual), A, E | Substrate selection and epimerization |
| ofaB | 5 | Leucine | C (Dual), A | Adds hydrophobic residue |
| ofaB | 6 | Serine | C (Dual), A, E | Activates and epimerizes |
| ofaC | 7 | Leucine | C (Dual), A | Chain elongation |
| ofaC | 8 | Leucine | C (LCL), A | Incorporates branched-chain amino acid |
| ofaC | 9 | Serine | C (LCL), A, E | Epimerizes before cyclization |
| ofaC | 10 | Valine | C (Dual), A, TE | Releases cyclic lipopeptide via thioesterase |
Orfamide production is hierarchically controlled by global and pathway-specific regulators. The Gac-Rsm cascade serves as the master switch. In Pseudomonas protegens CHA0, the sensor kinase GacS phosphorylates the response regulator GacA under high cell density or nutrient stress. Activated GacA promotes transcription of small regulatory RNAs (e.g., RsmX, RsmY, RsmZ), which sequester the RNA-binding protein RsmA/E. This de-represses translation of LuxR-type regulators linked to the ofa cluster [2] [7].
Two LuxR-type transcriptional regulators directly activate ofa genes:
Table 2: Regulatory Systems Controlling Orfamide Biosynthesis
| Regulatory System | Components | Function | Effect on Orfamide |
|---|---|---|---|
| Gac-Rsm | GacS/GacA, RsmA/E, sRNAs | Global stress and cell-density control | Induces LuxR expression |
| LuxR-Type | LuxR1 (upstream), LuxR2 (downstream) | Direct ofa cluster activation | Binds NRPS promoters |
| Quorum Sensing | AHL synthases (e.g., PcoI) | Modulates LuxR activity in some species | Indirect influence |
Orfamide production is phylogenetically constrained to specific clades within the Pseudomonas fluorescens group. Pan-genome analyses of 194 Pseudomonas species reveal that the ofa cluster is vertically inherited in the P. protegens subgroup (P. protegens, P. chlororaphis) and related strains like Pseudomonas sp. CMR12a [4] [8]. Key genomic features include:
Table 3: Genomic Distribution of Orfamide Producers
| Strain | Phylogenetic Group | Orfamide Variant | Genetic Context |
|---|---|---|---|
| P. protegens Pf-5 | P. protegens | Orfamide A | Core genome; conserved synteny |
| P. protegens CHA0 | P. protegens | Orfamide A | Identical to Pf-5 |
| Pseudomonas sp. CMR12a | P. jessenii | Orfamide B | Modified adenylation domains |
| Pseudomonas sp. CMR5c | P. koreensis | Orfamide F/G | HGT-derived cluster; REP desert |
Figure 1: Proposed Model for Orfamide Biosynthesis and Regulation[Image Description: Schematic showing:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6